molecular formula C14H9Cl3 B11934507 1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene

1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene

Cat. No.: B11934507
M. Wt: 283.6 g/mol
InChI Key: JMYNPQVCVQVODQ-UPHRSURJSA-N
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Description

PDM2 is a selective, high-affinity antagonist of the aryl hydrocarbon receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

PDM2 is synthesized through a high-throughput screening method. The synthesis involves replacing the hydroxyl group of resveratrol with a chloride group, which significantly increases the affinity for the aryl hydrocarbon receptor while abolishing binding to the estrogen receptor .

Industrial Production Methods

The industrial production of PDM2 involves the use of advanced organic synthesis techniques. The compound is typically produced in solid form and can be stored at -20°C for up to three years .

Chemical Reactions Analysis

Types of Reactions

PDM2 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of PDM2, which have different affinities for the aryl hydrocarbon receptor and other molecular targets .

Scientific Research Applications

PDM2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying receptor-ligand interactions.

    Biology: Investigated for its role in modulating biological pathways involving the aryl hydrocarbon receptor.

    Medicine: Explored for potential therapeutic applications in treating diseases related to the aryl hydrocarbon receptor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This interaction prevents the receptor from activating downstream signaling pathways, which can modulate various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PDM2

PDM2 is unique due to its high selectivity and affinity for the aryl hydrocarbon receptor, combined with its lack of affinity for the estrogen receptor. This makes it a valuable tool for studying the specific effects of aryl hydrocarbon receptor antagonism without the confounding effects of estrogen receptor binding .

Properties

Molecular Formula

C14H9Cl3

Molecular Weight

283.6 g/mol

IUPAC Name

1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1-

InChI Key

JMYNPQVCVQVODQ-UPHRSURJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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